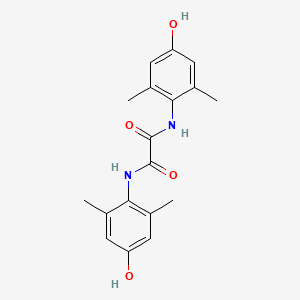
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” is an organic compound with the molecular formula C18H20N2O4 . It is used as an intermediate in organic synthesis and pharmaceuticals .
Synthesis Analysis
The synthesis of “N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” can be achieved by reacting a phenylamine compound, which has two amino groups and two hydroxyl groups, with oxalic diethyl ester . This synthesis can be carried out under anhydrous conditions, in an appropriate solvent, and the reaction can be promoted by heating or the use of a catalyst .Molecular Structure Analysis
The molecular structure of “N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI key for this compound is VGDOSNKYJILNDC-UHFFFAOYSA-N .Chemical Reactions Analysis
“N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” is used as an intermediate in the synthesis of 1-Naphthol-d7 (d6 Major), which is the isotope labelled analog of 1-Naphthol, a compound commonly used in the manufacturing of dyes, intermediates, synthetic perfumes .Physical And Chemical Properties Analysis
“N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide” is a solid at room temperature . It has a molecular weight of 328.36 g/mol . The predicted density of this compound is 1.337±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Catalytic Systems and Hydroxylation
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide has been explored in the field of catalysis. A study by Xia et al. (2016) demonstrated its use in a copper-catalyzed system for hydroxylation of (hetero)aryl halides under mild conditions. This research highlights the efficiency of this compound in catalytic reactions, facilitating the hydroxylation of various (hetero)aryl chlorides, bromides, and iodides at relatively low temperatures and catalytic loadings (Xia et al., 2016).
Polymer Synthesis and Modification
In the field of polymer science, the compound has been utilized in various synthetic processes. Percec and Wang (1990) explored its role in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through radical-cation phase transfer catalyzed polymerization. This research provides insights into the potential use of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide in modifying and enhancing polymer properties (Percec & Wang, 1990).
Synthesis of Derivatives and Analgesic Activity
The compound has also been a focal point in synthesizing novel derivatives with potential medicinal applications. Kulakov et al. (2017) investigated the synthesis of bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) derivatives from N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide. The synthesized derivatives exhibited significant analgesic activity, suggesting the compound's relevance in pharmaceutical research (Kulakov et al., 2017).
Propiedades
IUPAC Name |
N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-9-5-13(21)6-10(2)15(9)19-17(23)18(24)20-16-11(3)7-14(22)8-12(16)4/h5-8,21-22H,1-4H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDOSNKYJILNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2947267.png)
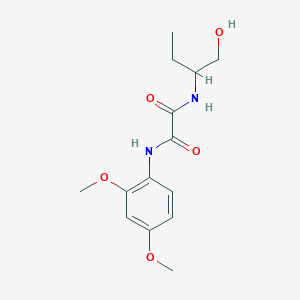
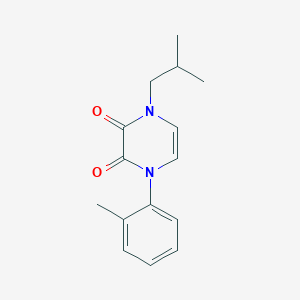
![3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2947272.png)
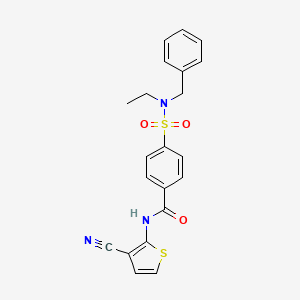

![methyl 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2947275.png)
![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2947277.png)
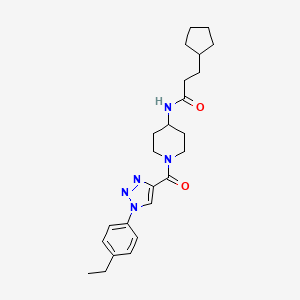
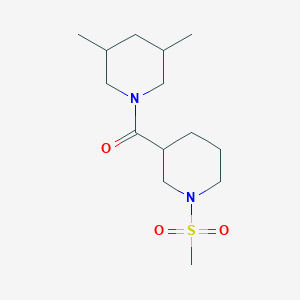
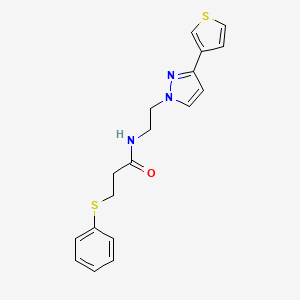

![(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2947289.png)